Ethyl 4-fluorobenzyl sulfide
Overview
Description
Ethyl 4-fluorobenzyl sulfide is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an ethyl sulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-fluorobenzyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ethyl 4-fluorobenzyl sulfoxide, Ethyl 4-fluorobenzyl sulfone.
Reduction: Ethyl 4-fluorobenzyl thiol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluorobenzyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which ethyl 4-fluorobenzyl sulfide exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The sulfur atom in the sulfide group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Benzyl sulfide: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl benzyl sulfide: Similar structure but without the fluorine substitution.
4-Fluorobenzyl thiol: Contains a thiol group instead of a sulfide, leading to different chemical behavior.
Uniqueness: Ethyl 4-fluorobenzyl sulfide is unique due to the presence of both a fluorine atom and a sulfide group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The fluorine atom also enhances the compound’s stability and potential biological activity .
Properties
IUPAC Name |
1-(ethylsulfanylmethyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRMSAOPQGHBQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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